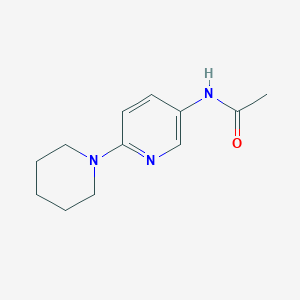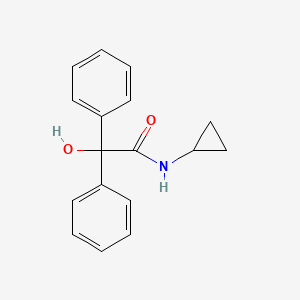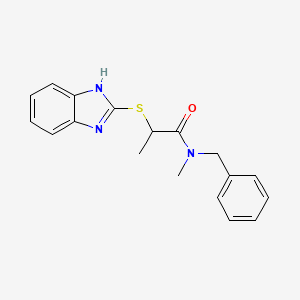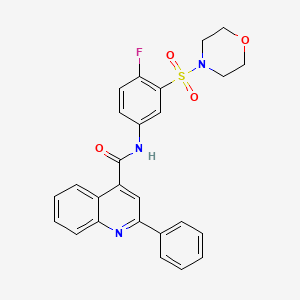
N-(6-piperidin-1-ylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-piperidin-1-ylpyridin-3-yl)acetamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAA is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N-(6-piperidin-1-ylpyridin-3-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide stimulation. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9 and MMP-2. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as HO-1 and NQO1, in response to oxidative stress.
実験室実験の利点と制限
N-(6-piperidin-1-ylpyridin-3-yl)acetamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in in vitro experiments. This compound can also interact with other compounds in the cell culture medium, which can affect its biological activity.
将来の方向性
There are several future directions for N-(6-piperidin-1-ylpyridin-3-yl)acetamide research. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Another direction is to explore the neuroprotective effects of this compound and its potential as a treatment for neurodegenerative diseases. In addition, the development of this compound analogs with improved solubility and biological activity can enhance its potential as a therapeutic agent. Finally, the elucidation of the mechanism of action of this compound can provide insights into its biological activity and aid in the development of more effective therapeutic agents.
合成法
N-(6-piperidin-1-ylpyridin-3-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-acetylpyridine and 6-aminopyridine in the presence of a catalyst and solvent. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
N-(6-piperidin-1-ylpyridin-3-yl)acetamide has been extensively studied in various scientific research fields, including cancer research, inflammation research, and neuroprotection research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for neuroprotection.
特性
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-5-6-12(13-9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVZEFIAGCALRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)

![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)

![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)


![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)